molecular formula C14H12BrN5O2 B2824829 N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1171016-79-7

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2824829
CAS No.: 1171016-79-7
M. Wt: 362.187
InChI Key: IJYILPDUAVQPCH-UHFFFAOYSA-N
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Description

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with a diketone or an equivalent compound under reflux conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the oxadiazole-pyrazole intermediate and an amine or ammonia.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and oxadiazole rings, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the bromophenyl group makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Cyclization: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, DMF)

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
  • N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
  • N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness: The presence of the bromophenyl group in N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical and biological behaviors.

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O2/c1-8-7-20(2)19-11(8)12(21)16-14-18-17-13(22-14)9-4-3-5-10(15)6-9/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYILPDUAVQPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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